3-(Aminomethyl)-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMQCMOFMVEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858688 | |
| Record name | 3-(Aminomethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261852-63-4 | |
| Record name | 3-(Aminomethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Design for 3 Aminomethyl 5 Nitrophenol and Analogues
Chemo- and Regioselective Synthetic Routes to Aminomethylphenols
The controlled synthesis of aminomethylphenols, particularly with additional functional groups like a nitro group, requires precise control over the reaction conditions to achieve the desired chemo- and regioselectivity.
Exploration of Mannich Reaction Variants for Ortho-Aminomethylation of Phenols.
The Mannich reaction is a cornerstone in the aminomethylation of phenols. It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the context of phenols, this reaction is typically directed to the ortho position relative to the hydroxyl group. Modern variants of the Mannich reaction have been developed to improve yields, regioselectivity, and substrate scope.
A notable advancement is the development of a transition-metal-free strategy for the ortho-aminomethylation of phenols using iodine–sodium percarbonate catalysis in aqueous media. rsc.org This method is advantageous for its environmental friendliness and its tolerance of sensitive functional groups, which is crucial when dealing with multifunctional molecules like nitrophenols.
The general mechanism of the Mannich reaction involves the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde. The phenol (B47542) then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. The regioselectivity is often governed by the electronic and steric properties of the substituents on the phenol ring.
Strategies for Controlled Introduction of Nitro and Aminomethyl Functionalities on Aromatic Rings.
The synthesis of molecules like 3-(aminomethyl)-5-nitrophenol requires the carefully orchestrated introduction of both a nitro and an aminomethyl group onto the aromatic ring. The order of these introductions is critical due to the directing effects of the substituents. The hydroxyl group is an ortho-, para-director and an activating group. The nitro group, being a meta-director and a deactivating group, will direct subsequent electrophilic substitution to the meta position.
One common strategy involves the nitration of a precursor phenol, followed by the introduction of the aminomethyl group. For instance, the nitration of 3-aminophenol (B1664112) can yield a mixture of nitroisomers, which would then require separation and further functionalization. A more controlled approach might involve starting with a molecule that already has the desired substitution pattern and then modifying the functional groups. For example, a precursor with a carboxyl group or another functional group that can be converted to an aminomethyl group could be utilized.
A series of 3-aminophenol derivatives have been synthesized to explore their potential biological activities. researchgate.net Similarly, various 3-nitrophenol (B1666305) derivatives have been synthesized and evaluated for different applications. researchgate.net These studies provide a foundation for the development of synthetic routes to this compound.
Development of Advanced Multi-Step Synthetic Sequences for Complex Analogues.
The synthesis of complex analogues of this compound often requires multi-step synthetic sequences. These sequences can involve a combination of reactions to build the desired molecular architecture. An example of a multi-step synthesis of complex molecules containing both aminomethyl and nitro functionalities is the synthesis of bis(aminomethyl) m-terphenyl (B1677559) based bis-oxycyclophanes. researchgate.net Although the target molecules are different, the synthetic strategies employed can be adapted for the synthesis of complex this compound analogues.
The following interactive table outlines a hypothetical multi-step synthesis for a complex analogue, highlighting the reaction steps and intermediates.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | m-Terphenyl | HNO3, H2SO4 | Dinitro-m-terphenyl | Nitration |
| 2 | Dinitro-m-terphenyl | Fe, HCl | Diamino-m-terphenyl | Reduction of nitro groups |
| 3 | Diamino-m-terphenyl | Chloroacetyl chloride, Et3N | Bis(chloroacetamido)-m-terphenyl | Amide formation |
| 4 | Bis(chloroacetamido)-m-terphenyl | LiAlH4, THF | Bis(aminoethyl)-m-terphenyl | Reduction of amides |
| 5 | Bis(aminoethyl)-m-terphenyl | Formaldehyde, Formic acid | Bis(dimethylaminoethyl)-m-terphenyl | Reductive amination |
Catalytic Approaches in Aminomethylation and Related Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules.
Mechanistic Studies of Iodine Catalysis in Aqueous C-H Aminomethylation.
As mentioned earlier, iodine has emerged as an effective catalyst for the ortho-aminomethylation of phenols in aqueous media. rsc.org Mechanistic studies suggest that the reaction may proceed through an oxidative dearomatization of the phenol mediated by a hypervalent iodine species. researchgate.netrsc.org
The proposed mechanism involves the in situ formation of a hypervalent iodine(III) species from the reaction of iodine with an oxidant like sodium percarbonate. This species then reacts with the phenol to form a phenoxy-iodine(III) intermediate. This intermediate can then undergo nucleophilic attack by the amine, leading to the formation of the aminomethylated product and regeneration of the iodine catalyst. The high ortho-selectivity is attributed to the coordination of the iodine to the phenolic hydroxyl group, which directs the aminomethylation to the adjacent position.
Enzymatic Strategies for Stereoselective Synthesis of Aminomethyl Carboxylic Acid Analogues.
Enzymatic catalysis offers a powerful tool for the stereoselective synthesis of chiral molecules. In the context of this compound analogues, enzymes can be used to synthesize chiral aminomethyl carboxylic acids, which can be valuable building blocks.
Various enzymatic routes have been developed for the synthesis of chiral amines and amino acids. nih.govnih.govresearchgate.netrsc.org These methods often employ enzymes such as transaminases, amine dehydrogenases, and amino acid dehydrogenases. These enzymes can catalyze the asymmetric amination of ketones or keto acids to produce chiral amines and amino acids with high enantiomeric excess.
For example, a transaminase could be used to convert a suitably functionalized acetophenone (B1666503) derivative into a chiral aminoethylphenol. This chiral intermediate could then be further elaborated to produce a stereochemically pure analogue of this compound. The use of enzymes in organic synthesis is a rapidly growing field, and new enzymatic methods are continuously being developed for the synthesis of complex chiral molecules.
The following interactive table summarizes some enzymatic approaches for the synthesis of chiral amines.
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Transaminase | Asymmetric amination | Prochiral ketone | Chiral primary amine | High enantioselectivity |
| Amine Dehydrogenase | Reductive amination | Ketone/Aldehyde | Chiral amine | Uses ammonia (B1221849) as the amine source |
| Amino Acid Dehydrogenase | Reductive amination | α-Keto acid | Chiral α-amino acid | Excellent stereocontrol |
Derivatization Strategies for Functional Modification and Probe Generation
The presence of three distinct reactive sites—the aminomethyl group, the phenolic hydroxyl, and the aromatic ring—in this compound offers multiple avenues for derivatization. These strategies are aimed at creating a library of compounds for structure-reactivity relationship studies and for the development of molecular probes and labeling reagents.
To investigate how structural modifications influence the reactivity and properties of this compound, a series of derivatives can be synthesized by targeting its key functional groups.
N-Alkylation and N-Acylation of the Aminomethyl Group:
The primary amine of the aminomethyl group is a key site for modification. Selective N-alkylation can be achieved through reactions with various alkyl halides. researchgate.netresearchgate.net A common strategy involves the reaction of the aminomethyl group with an aldehyde to form a Schiff base, which is then reduced, for example with sodium borohydride, to yield the N-alkylated product. researchgate.net This method allows for the introduction of a wide range of alkyl and aryl substituents.
Alternatively, N-acylation can be readily accomplished by reacting the amine with acyl chlorides or anhydrides. orientjchem.orggoogle.com This reaction is typically performed under basic conditions to neutralize the acid byproduct and facilitate the reaction. The choice of the acylating agent determines the nature of the acyl group attached to the nitrogen atom. This approach has been widely used for the protection of amino groups or to introduce specific functionalities. orientjchem.org
| Reaction Type | Reagents | Product Type | Potential Substituents (R) |
| N-Alkylation | R-CHO, then NaBH4 | Secondary Amine | Alkyl, Aryl |
| N-Acylation | R-COCl or (RCO)2O | Amide | Alkyl, Aryl |
Modification of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group can be derivatized to form ethers or esters. The Williamson ether synthesis is a common method for preparing phenol ethers, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org This method can be applied to synthesize a variety of O-alkylated derivatives of this compound. For instance, p-nitrophenol can be reacted with epoxy ethane (B1197151) in the presence of a base to yield p-nitrophenyl ethanol (B145695) ether. researchgate.net
| Reaction Type | Reagents | Product Type | Potential Substituents (R) |
| O-Alkylation | R-X (alkyl halide), Base | Ether | Alkyl, Benzyl |
| O-Acylation | R-COCl or (RCO)2O, Base | Ester | Alkyl, Aryl |
Substitution on the Aromatic Ring:
The aromatic ring of this compound is subject to electrophilic aromatic substitution, although the existing substituents will direct the position of the new group. wikipedia.orgmasterorganicchemistry.com The nitro group is a strong deactivating group and a meta-director, while the hydroxyl and aminomethyl groups are activating and ortho-, para-directing. The interplay of these groups will determine the regioselectivity of further substitutions. wikipedia.org Reactions such as halogenation or nitration could potentially introduce additional substituents on the ring, further diversifying the chemical space for structure-reactivity studies. masterorganicchemistry.com
The structural features of this compound make it a potential candidate for the design of molecular probes and labeling reagents. thermofisher.comvectorlabs.com The nitrophenol moiety, in particular, has been utilized in the development of fluorescent probes. nih.gov
The amine group serves as a convenient handle for conjugation to biomolecules or other signaling units. thermofisher.com Amine-reactive dyes, such as those with succinimidyl esters or isothiocyanates, can be used to label the primary amine of this compound, thereby attaching a fluorophore. thermofisher.com
The nitrophenol component can act as a quencher of fluorescence. nih.gov In a molecular probe, the fluorescence of a nearby fluorophore could be quenched by the nitrophenol group. Upon a specific recognition event (e.g., enzyme cleavage), the quencher could be spatially separated from the fluorophore, leading to a "turn-on" fluorescence signal. This principle has been used in the design of probes for various biological targets. nih.gov For example, europium-based fluorescent probes have been used for the detection of p-nitrophenol through fluorescence quenching. rsc.org
Furthermore, the hydroxyl group of the nitrophenol can be functionalized to create a recognition site. For instance, it could be part of a metal-organic framework designed to detect specific analytes. rsc.org The incorporation of this compound into larger molecular scaffolds could thus generate probes for various applications in chemical biology and diagnostics.
| Probe Design Strategy | Role of this compound Moiety | Potential Application |
| FRET-based Probe | Nitrophenol as a quencher | Enzyme activity assays |
| Conjugation to Biomolecules | Amine group as a reactive handle | Protein and nucleic acid labeling |
| pH-sensitive Probe | Nitrophenol as a pH indicator | Measuring pH in cellular compartments |
| Metal-Organic Frameworks | Functionalized hydroxyl group as a binding site | Detection of specific ions or small molecules |
Advanced Spectroscopic and Structural Characterization of 3 Aminomethyl 5 Nitrophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Aminomethyl)-5-nitrophenol, both ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of atoms and identifying the specific isomer.
In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns. The substitution pattern (1,3,5-trisubstituted) would lead to specific multiplicities for the aromatic protons. The aminomethyl group (-CH₂NH₂) would present a characteristic singlet for the methylene (B1212753) protons, with its chemical shift influenced by the adjacent amino group and the aromatic ring. The protons of the amino (NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl and aminomethyl groups. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.
While this compound does not possess a stereocenter and therefore has no stereoisomers, NMR spectroscopy is a powerful technique for distinguishing between constitutional isomers. hw.ac.uk For instance, other isomers like 2-amino-5-nitrophenol (B90527) or 4-amino-3-nitrophenol (B127093) would exhibit different chemical shifts and coupling constants in their NMR spectra due to the varied electronic effects and spatial arrangements of the functional groups. libretexts.org The precise assignment of signals can be further confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Ar-H | 7.0 - 8.0 | C-OH | 155 - 160 |
| -CH₂- | ~3.8 - 4.2 | C-NO₂ | 145 - 150 |
| -NH₂ | Variable (broad) | C-CH₂NH₂ | 130 - 135 |
| -OH | Variable (broad) | Ar-C | 105 - 120 |
| -CH₂- | 40 - 45 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion would provide valuable structural information. The presence of the nitro group often leads to characteristic fragmentation pathways, including the loss of NO₂ (mass loss of 46) or NO (mass loss of 30). The aminomethyl group could undergo cleavage, leading to the loss of CH₂NH₂ (mass loss of 30). The fragmentation of the aromatic ring itself would also produce a series of characteristic ions.
Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, providing a highly accurate molecular formula and confirming the compound's identity. Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing its further fragmentation.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z |
|---|---|---|
| [M]⁺ | [C₇H₈N₂O₃]⁺ | 168 |
| [M - NO₂]⁺ | [C₇H₈NO]⁺ | 122 |
| [M - CH₂NH₂]⁺ | [C₆H₅NO₃]⁺ | 139 |
| [M - CO]⁺ | [C₆H₈N₂O₂]⁺ | 140 |
| [C₅H₅]⁺ | Cyclopentadienyl cation | 65 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. specac.comvscht.cz
Raman spectroscopy provides complementary information. While the O-H and N-H stretching bands are typically weak in Raman spectra, the symmetric stretching of the nitro group often produces a strong and characteristic Raman peak. The aromatic ring vibrations also give rise to distinct Raman signals. spectroscopyonline.comresearchgate.net A study on nitrophenol isomers showed that the Raman peak at 1343 cm⁻¹ was characteristic of m-nitrophenol, attributed to the asymmetric stretching of the nitro group. spectroscopyonline.com
Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200-3600 (broad) | Weak |
| N-H (Amine) | Stretching | 3300-3500 (two bands) | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| NO₂ (Nitro) | Asymmetric Stretch | 1500-1550 (strong) | Medium |
| NO₂ (Nitro) | Symmetric Stretch | 1300-1350 (strong) | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Chromophore Behavior
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and chromophoric behavior of molecules. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenol chromophore.
The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl and aminomethyl groups, which are electron-donating, on the benzene ring creates a push-pull system that influences the electronic transitions. The UV-Vis spectrum of the closely related 3-nitrophenol (B1666305) shows a λmax at 275 nm and a second λmax at 340 nm, with the absorption band extending into the visible region, resulting in a pale yellow color. docbrown.info Similar absorption characteristics are expected for this compound. The position and intensity of the absorption bands can be sensitive to the solvent polarity and pH due to changes in the electronic structure upon protonation or deprotonation of the phenolic and amino groups. nih.gov
Fluorescence spectroscopy measures the emission of light from an excited electronic state. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence. Therefore, this compound is expected to exhibit weak or no fluorescence. If it does fluoresce, the excitation and emission wavelengths would provide further insight into its electronic structure. nih.govuci.edu
Table 4: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value |
|---|---|
| λmax 1 (nm) | ~275 |
| λmax 2 (nm) | ~340 |
| Molar Absorptivity (ε) | Dependent on solvent and pH |
| Appearance | Pale yellow |
X-ray Diffraction (Single-Crystal and Powder) for Solid-State Molecular Conformation and Packing
The hydroxyl and amino groups in this compound are capable of forming strong hydrogen bonds, which would play a significant role in the crystal packing. The nitro group can also participate in weaker intermolecular interactions.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.
Advanced Chromatographic and Electrophoretic Methodologies for Purity Assessment and Mixture Analysis
Chromatographic and electrophoretic techniques are essential for assessing the purity of a chemical compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector set at one of the compound's absorption maxima. This method would be capable of separating this compound from its starting materials, byproducts, and any isomeric impurities. nih.gov The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.
Capillary electrophoresis (CE) is another high-resolution separation technique that could be applied. In CE, separation is based on the differential migration of charged species in an electric field. The ionizable phenolic and amino groups of this compound make it amenable to analysis by CE, particularly for separating it from closely related impurities.
Table 5: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm or ~340 nm |
| Injection Volume | 10 - 20 µL |
Computational Chemistry and Theoretical Investigations of 3 Aminomethyl 5 Nitrophenol
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure and predict the reactivity of molecules. chemrxiv.orgnih.gov DFT methods, such as the commonly used B3LYP functional, calculate the electronic energy and structure of a molecule based on its electron density. imist.machemrxiv.org Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without using experimental data. um.edu.my
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). imist.mayoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rjpn.org
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. imist.ma A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a large HOMO-LUMO gap indicates higher kinetic stability. rjpn.org
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. imist.mamdpi.com These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.
Here is an interactive table showing typical reactivity descriptors that would be calculated from HOMO and LUMO energies:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. rjpn.org |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Describes the ability of a molecule to act as an electrophile. rjpn.org |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |
Note: This table describes the standard formulas and significance of chemical reactivity descriptors derived from computational chemistry.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its interaction with other molecules. mdpi.com It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For 3-(Aminomethyl)-5-nitrophenol, these areas would likely be around the oxygen atoms of the nitro and hydroxyl groups.
Blue: Represents electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the aminomethyl and hydroxyl groups.
Green: Denotes neutral or regions with near-zero potential.
The MEP map is crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition and binding processes like drug-receptor interactions. researchgate.net
Conformational Analysis and Tautomerism Studies via Molecular Dynamics and Quantum Chemical Methods
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, which has a rotatable aminomethyl group, identifying the most stable conformer is essential for understanding its properties. Quantum chemical methods can be used to calculate the energy of different conformers, revealing the most stable, low-energy structure. mdpi.com
Tautomerism is a phenomenon where a molecule exists in two or more forms that are readily interconvertible, often through the migration of a proton. researchgate.net this compound could potentially exhibit tautomerism, for instance, between its phenol (B47542) form and a keto-enol or zwitterionic form, especially in different solvents or in the solid state. researchgate.netrsc.org Computational methods, including DFT and molecular dynamics (MD) simulations, can be employed to calculate the relative energies and free energy differences between potential tautomers, predicting which form is more stable under specific conditions. researchgate.netunimelb.edu.au
In Silico Investigations of Non-Covalent Interactions and Molecular Recognition
In silico methods are used to study how a molecule interacts with other molecules, such as proteins or DNA, which is crucial for applications in drug design and materials science. nih.gov Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds like hydrogen bonds, electrostatic interactions, and van der Waals forces.
For this compound, computational techniques such as molecular docking can predict how it might bind to the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds formed by the hydroxyl, amino, and nitro groups, and predict the binding affinity. The physicochemical properties of functional groups, like the tyrosine residue in proteins, are often key to mediating molecular recognition. nih.gov Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state. uomphysics.net
Advanced Applications and Functional Studies of 3 Aminomethyl 5 Nitrophenol in Chemical Science
Development of Electrochemical Sensors and Biosensors for Analytical Chemistry
The development of electrochemical sensors and biosensors for the detection of nitrophenol compounds is an active area of research due to their environmental significance as pollutants. Typically, these sensors utilize materials that can facilitate the electrochemical reduction of the nitro group. Various modified electrodes, incorporating nanomaterials, polymers, and enzymes, have been designed for the sensitive and selective detection of isomers such as p-nitrophenol and o-nitrophenol.
However, a comprehensive review of the scientific literature did not yield specific studies where 3-(Aminomethyl)-5-nitrophenol is used as a fundamental component in the construction of electrochemical sensors or biosensors. The presence of both an aminomethyl group and a nitro group on the phenol (B47542) ring presents a unique electronic and structural profile that could potentially be exploited for sensing applications, for instance, through electropolymerization to form a sensitive film on an electrode surface. Research in this specific application of this compound appears to be an open avenue for investigation.
Role in the Design of Functional Materials and Organic-Inorganic Hybrids
Organic-inorganic hybrid materials are valued for their combined properties, offering the processability and functionality of organic components with the stability and structural integrity of inorganic frameworks. The bifunctional nature of this compound, with its nucleophilic amino group and the potential for the nitro group to be reduced or to act as an electron-withdrawing group, makes it a theoretical candidate for incorporation into such hybrid structures.
For example, the aminomethyl group could be used to graft the molecule onto inorganic substrates like silica or metal oxides, while the nitrophenol moiety could impart specific optical or electronic properties to the resulting hybrid material. Despite this potential, there is a lack of specific reports in the searched literature detailing the synthesis or application of functional materials or organic-inorganic hybrids derived from this compound. The exploration of this compound in materials science, for applications ranging from nonlinear optics to porous frameworks for adsorption or catalysis, remains a largely unexplored field.
Catalytic Applications and Mechanistic Insights (e.g., peptidic catalysts)
The field of catalysis often utilizes organic molecules with specific functional groups to direct and accelerate chemical reactions. Peptidic catalysts, for instance, leverage the structural and functional diversity of amino acids to create enzyme-like catalytic pockets. While the catalytic reduction of nitrophenols to aminophenols is a widely studied benchmark reaction, the role of molecules like this compound as a catalyst is not documented in the available literature.
Theoretically, the aminomethyl group could participate in acid-base catalysis or could be integrated into a larger catalytic framework, such as a peptide or a metal-organic framework. The electronic properties of the nitrophenol ring could also influence the catalytic environment. However, without specific research, any discussion of its catalytic applications or mechanistic insights would be purely speculative.
Utilization as Precursors for Novel Chemical Entities in Diverse Applications
Aminophenols and nitrophenols are valuable precursors in organic synthesis. For instance, 2-amino-5-nitrophenol (B90527) is a known intermediate in the production of azo dyes. The reduction of the nitro group in this compound would yield a diaminomethylphenol, a trifunctional molecule that could serve as a building block for more complex structures, including pharmaceuticals, polymers, and ligands for coordination chemistry.
The presence of three distinct functional groups (hydroxyl, aminomethyl, and nitro) at specific positions on the aromatic ring offers significant synthetic versatility. This allows for regioselective modifications, enabling the construction of a wide array of derivatives. While the potential for this compound to serve as a versatile precursor is clear from a chemical standpoint, specific examples of its use in the synthesis of novel chemical entities for diverse applications are not prominently featured in the scientific literature reviewed.
Structure Activity Relationship Sar Studies for 3 Aminomethyl 5 Nitrophenol Analogues
Impact of Substituent Modifications on Molecular Interactions and Reactivity
The relative positions of the amino and nitro groups significantly influence the electronic properties of the benzene (B151609) ring. The amino group is an activating, ortho- and para-directing group, while the nitro group is a deactivating, meta-directing substituent. scispace.com In 3-(aminomethyl)-5-nitrophenol, the aminomethyl and hydroxyl groups are meta to the nitro group. Modifications to these substituents can alter the molecule's reactivity in several ways:
Steric Hindrance : The size of the substituents can influence the accessibility of reactive sites. Introducing bulky groups near the aminomethyl or hydroxyl moieties could sterically hinder their participation in reactions.
Hydrogen Bonding : The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors. stereoelectronics.org Modifications to these groups, such as conversion to an ether or a more substituted amine, would disrupt these hydrogen bonding capabilities, which can be crucial for molecular recognition and interaction with other molecules. stereoelectronics.org
The following table summarizes the predicted impact of hypothetical substituent modifications on the reactivity of a this compound scaffold.
| Modification | Position of Modification | Electronic Effect | Predicted Impact on Reactivity |
| Replace -NH2 in aminomethyl with -N(CH3)2 | 3 | Increased electron-donating | Increased ring activation |
| Add a chloro group | 2, 4, or 6 | Electron-withdrawing | Decreased ring activation |
| Replace -NO2 with -CN | 5 | Electron-withdrawing | Decreased ring activation |
| Replace -OH with -OCH3 | 1 | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Altered hydrogen bonding capacity |
Stereochemical Influence on Mechanistic Pathways and Enantioselectivity
When a chiral center is introduced into analogues of this compound, stereochemistry becomes a critical factor in determining mechanistic pathways and the enantioselectivity of reactions. A chiral center can be introduced, for example, by adding a substituent to the benzylic carbon of the aminomethyl group.
The presence of a stereocenter can lead to diastereomeric transition states when the molecule reacts with other chiral or prochiral molecules. The energy difference between these transition states will determine the diastereoselectivity or enantioselectivity of the reaction.
Key principles governing stereochemical influence include:
Chiral Auxiliaries : An enantiopure group can be attached to the analogue to direct the stereochemical outcome of a subsequent reaction. This auxiliary is then removed to yield an enantiomerically enriched product.
Catalytic Enantioselective Synthesis : The use of chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. rsc.org For instance, chiral aminophenolate ligands have been used in magnesium complexes to catalyze stereoselective polymerizations, where the substituents on the ligand framework dictate the stereoselectivity, shifting it from isoselective to heteroselective. nih.gov
Substrate Control : The inherent chirality of the molecule can direct the approach of a reagent, leading to a preferred stereochemical outcome.
The synthesis of chiral aminophenols has been approached through various methods, including the use of chiral starting materials or through asymmetric synthesis. nih.gov The specific three-dimensional arrangement of atoms in a chiral analogue of this compound can profoundly influence how it fits into a binding site or how it is approached by a reactant, thereby dictating the mechanistic pathway and the resulting stereochemistry of the product.
The table below illustrates hypothetical scenarios of stereochemical influence in reactions involving a chiral analogue of this compound.
| Reaction Type | Chiral Element | Governing Principle | Expected Outcome |
| Nucleophilic addition to a prochiral ketone | Chiral aminophenol analogue | Felkin-Anh or Cram's rule model | Diastereomeric excess of one alcohol product |
| Reaction with a chiral acid | Racemic aminophenol analogue | Diastereomeric salt formation | Resolution of enantiomers |
| Asymmetric reduction of a ketone substituent | Prochiral aminophenol analogue with a chiral catalyst | Catalytic asymmetric induction | Enantiomeric excess of one alcohol enantiomer |
Rational Design Principles for Modulating Chemical Reactivity and Selectivity
Rational design involves the deliberate modification of a molecule's structure to achieve a desired chemical property, such as enhanced reactivity or selectivity. wikipedia.org For analogues of this compound, several principles can be applied to modulate their chemical behavior.
Bioisosteric Replacement : This principle involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving a desired activity while altering other properties. For example, the hydroxyl group could be replaced with other groups capable of hydrogen bonding to probe its importance in a particular interaction. stereoelectronics.org
Structure-Based Design : If the analogue is intended to interact with a specific target, such as an enzyme or receptor with a known three-dimensional structure, computational modeling can be used to design molecules that are complementary in shape and charge to the binding site. wikipedia.org This allows for the optimization of intermolecular interactions like hydrogen bonds, and electrostatic interactions.
Pharmacophore-Based Design : In the absence of a target's 3D structure, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential spatial arrangement of functional groups required for activity. New analogues of this compound can then be designed to fit this pharmacophore. drugdesign.org
Modulation of Physicochemical Properties : Properties such as lipophilicity, electronic distribution, and steric bulk can be systematically varied to optimize reactivity and selectivity. For instance, adding lipophilic groups can alter the solubility and partitioning behavior of the molecule, which can be crucial for its application in different solvent systems. Introducing halogen atoms can increase lipophilicity but may also introduce new metabolic pathways or alter reactivity. bbau.ac.in
The following table outlines rational design strategies for modulating the properties of this compound analogues.
| Design Goal | Strategy | Specific Modification Example | Rationale |
| Enhance nucleophilicity of the phenol (B47542) ring | Introduce electron-donating groups | Add a methoxy (B1213986) group at position 2 or 6 | Increases electron density on the aromatic ring |
| Increase steric hindrance around the amino group | Introduce bulky substituents on the nitrogen | Replace aminomethyl with a t-butylaminomethyl group | To achieve selective reaction at other sites |
| Improve water solubility | Introduce polar functional groups | Add a sulfonic acid group to the ring | Increases hydrophilicity |
| Modify hydrogen bonding potential | Mask the hydroxyl or amino group | Convert the hydroxyl group to a methyl ether | To probe the role of specific hydrogen bonds in molecular interactions |
By applying these principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop new analogues with tailored reactivity and selectivity for a wide range of chemical applications.
Q & A
Basic: What are the recommended methods for synthesizing 3-(Aminomethyl)-5-nitrophenol with high purity?
Answer:
Synthesis typically involves nitration of precursor phenols followed by aminomethylation. Key steps include:
- Nitration : Use a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .
- Aminomethylation : Introduce the aminomethyl group via reductive amination (e.g., using formaldehyde and ammonium acetate) or catalytic hydrogenation of nitro intermediates .
Critical Parameters : - Monitor reaction pH to prevent decomposition of the nitro group.
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Reported melting points for analogous nitrophenols range 125–153°C, serving as a purity benchmark .
Basic: How can spectroscopic techniques distinguish this compound from structural isomers?
Answer:
Combine NMR , IR , and mass spectrometry :
- ¹H NMR : The aminomethyl group (–CH₂NH₂) appears as a triplet at δ 3.4–3.6 ppm, while aromatic protons show splitting patterns dependent on nitro/aminomethyl substitution .
- IR : Look for N–H stretches (3300–3500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- MS : Molecular ion peak at m/z 154.13 (C₆H₆N₂O₃), with fragmentation patterns confirming the nitro and aminomethyl positions .
Advanced: How does this compound interact with biological targets like nitric oxide synthase (NOS)?
Answer:
The aminomethyl group facilitates hydrogen bonding with active-site residues in NOS.
- Mechanistic Insight : Analogous compounds (e.g., 3-(Aminomethyl)-5-chloroaniline dihydrochloride) inhibit inducible NOS (iNOS) by binding to the heme cofactor, reducing NO production .
- Experimental Design :
- Use enzyme kinetics (e.g., Lineweaver-Burk plots) to assess competitive/non-competitive inhibition.
- Validate with molecular docking (e.g., AutoDock Vina) to model binding affinities .
Advanced: How to resolve contradictions in reported toxicity data for nitrophenol derivatives?
Answer:
Address discrepancies through:
- Systematic Reviews : Analyze studies from PubMed, TOXCENTER, and NTRL (2017–2022) using inclusion/exclusion criteria (e.g., dose ranges, exposure routes) .
- In Vitro/In Vivo Validation :
- Test acute toxicity (e.g., LD₅₀ in rodent models) and compare with computational predictions (e.g., QSAR models).
- Assess mutagenicity via Ames test .
Advanced: What environmental degradation pathways are relevant for this compound?
Answer:
- Photolysis : Nitro groups absorb UV light, leading to cleavage into nitrite and phenolic byproducts. Monitor via HPLC with UV detection .
- Microbial Degradation : Soil microbes (e.g., Pseudomonas) reduce nitro groups to amines under anaerobic conditions. Use LC-MS/MS to track metabolite formation .
Basic: How to optimize storage conditions to prevent decomposition of this compound?
Answer:
- Store in amber vials at –20°C to minimize photodegradation.
- Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitro group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: What computational methods predict the redox behavior of this compound?
Answer:
- Cyclic Voltammetry Simulations : Use Gaussian 09 with B3LYP/6-31G(d) to model redox potentials. The nitro group typically shows reduction peaks at –0.5 to –0.7 V (vs. Ag/AgCl) .
- DFT Calculations : Predict electron density maps to identify reactive sites for electrophilic/nucleophilic attacks .
Basic: How to design a comparative study of this compound with its chloro and methyl analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
